萘昔戈里盐酸盐

描述

Synthesis Analysis

The synthesis of compounds similar to Naxagolide hydrochloride often involves reactions of acyl chlorides with hydroxylamine hydrochloride and NaHCO3 to generate corresponding hydroxamic acid products. This method, applied in a solvent like ethyl acetate and water at room temperature, offers a simple and efficient way to synthesize a wide range of hydroxamic acids, which could be analogous to the synthesis pathway of Naxagolide hydrochloride, given its hydrochloride component (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of hydroxamic acids, closely related to Naxagolide hydrochloride in its potential functional group characteristics, shows that these compounds typically coordinate a variety of transition metal ions. Analysis of X-ray crystallographic data provides insight into the dominant resonance structures of the coordinated ligands, offering a foundation for understanding the molecular geometry and electronic structure of Naxagolide hydrochloride (Codd, 2008).

Chemical Reactions and Properties

Hydroxamic acids, which Naxagolide hydrochloride may structurally resemble, are involved in various chemical reactions, displaying antineoplastic and antimicrobial activities. These compounds covalently bind to zinc(II) ions in the active sites of matrix metalloproteinases, inhibiting their action and affecting processes like angiogenesis and tumor growth. This behavior highlights the potential reactivity and chemical properties of Naxagolide hydrochloride in biological systems (Hydroxamic Acids, 2020).

Physical Properties Analysis

Physical properties, including thermal stability and solubility, of compounds similar to Naxagolide hydrochloride, can be significantly influenced by their molecular structure. For example, the presence of hydroxamic acids in polymers has been shown to increase thermal stability and chain regularity, suggesting that Naxagolide hydrochloride may also exhibit distinct physical properties conducive to its stability and application in various conditions (Hou et al., 2006).

Chemical Properties Analysis

The chemical properties of Naxagolide hydrochloride can be deduced by examining the reactivity and interaction of similar hydrochloride compounds. For instance, the synthesis and structural characterization of sodium hexakis(chlorosulphato)-iridate and palladate indicate specific reactivity patterns and coordination chemistry that may parallel those of Naxagolide hydrochloride, highlighting its potential for forming complex ions and participating in diverse chemical reactions (Zaidi et al., 1986).

科学研究应用

纳米技术在化疗中的应用

萘昔戈里盐酸盐在化疗中的纳米技术中具有重要作用。纳米颗粒制剂,如白蛋白结合紫杉醇,为化学治疗药物提供了更具针对性的肿瘤输送,从而可能降低与溶剂基制剂相关的毒性。这种方法在转移性乳腺癌中显示出更好的疗效和安全性,并且正在探索用于其他实体瘤 (Hawkins、Soon-Shiong 和 Desai,2008 年)。

在眼科中的应用

萘昔戈里盐酸盐正在研究其在眼科中的应用。研究的重点是开发 NTX 原位眼膜,以增强化学稳定性并提高角膜伤口愈合受损和严重干眼等疾病的眼耐受性 (Abdelkader、Pierscionek 和 Alany,2014 年)。

心脏应用

在心脏病学领域,多巴酚盐酸盐(萘昔戈里的衍生物)已被研究其在急性心脏功能不全管理中的潜力。它的特性包括刺激 β2-肾上腺素受体、降低后负荷和增加肾血流,而不会刺激血管 α-肾上腺素受体。这些特点可能使其有益于治疗充血性心力衰竭和低心输出状态等疾病 (Smith 和 O'Connor,1988 年)。

环境和毒性研究

还对与萘昔戈里盐酸盐相关的各种异构体的环境影响和毒性进行了研究。例如,对六氯环己烷 (HCH) 异构体(包括林丹)的研究集中于它们的全球传输、环境归宿和潜在健康影响,例如神经毒性和内分泌干扰 (Willett、Ulrich 和 Hites,1998 年)。

安全和危害

Naxagolide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

属性

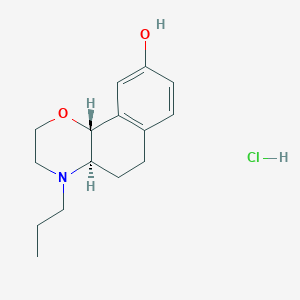

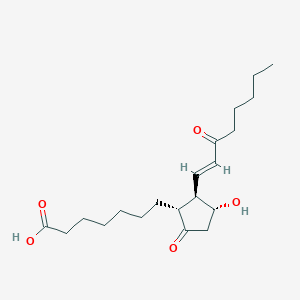

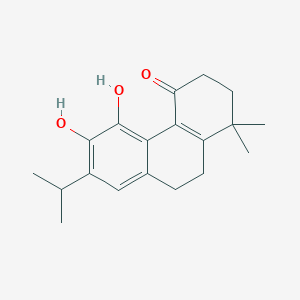

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60244221 | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naxagolide hydrochloride | |

CAS RN |

99705-65-4 | |

| Record name | Naxagolide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naxagolide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

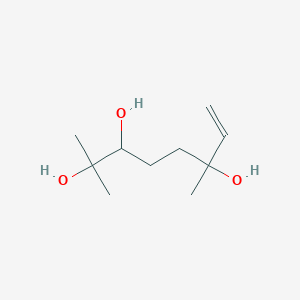

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)